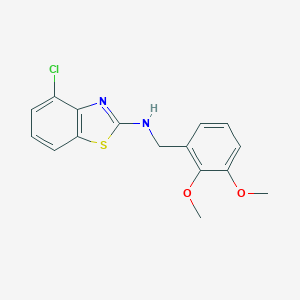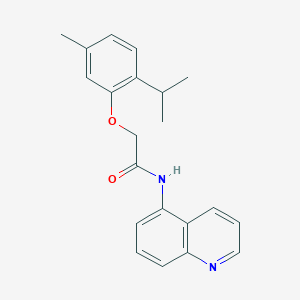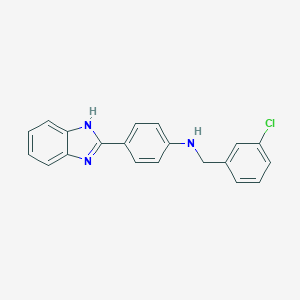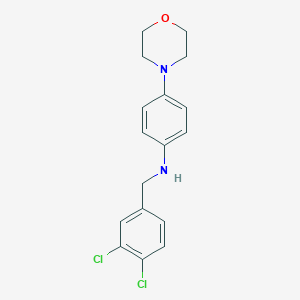![molecular formula C15H24N2O2 B315155 N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine](/img/structure/B315155.png)
N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine is an aromatic amine.
Scientific Research Applications
Identification and Analysis Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : Lum, Brophy, and Hibbert (2016) describe the use of heptafluorobutyric anhydride (HFBA) derivatisation for the GC-MS analysis of N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine analogues. This technique is crucial for identifying characteristic fragmentation patterns and molecular ion masses in new psychoactive substances (Lum, Brophy, & Hibbert, 2016).
High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) : Poklis et al. (2013) developed an HPLC/MS/MS method for determining 2CC-NBOMe and 25I-NBOMe (analogues of N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine) in human serum, highlighting its utility in clinical toxicology testing (Poklis, Charles, Wolf, & Poklis, 2013).
Metabolism and Enzyme Interaction Studies
Cytochrome P450 Enzymes Involvement : Nielsen et al. (2017) investigated the cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, finding that CYP3A4 and CYP2D6 are major enzymes responsible for their metabolism. This study is significant for understanding drug-drug interactions and personalizing medical treatments (Nielsen et al., 2017).
Identification of Metabolite Biomarkers : Poklis et al. (2015) identified metabolites of 25I-NBOMe in mouse hepatic microsomal preparations and human urine, providing insights into the drug's absorption, metabolism, and elimination. This research aids in the development of biomarkers for drug testing (Poklis, Dempsey, Liu, Ritter, Wolf, Zhang, & Poklis, 2015).
Synthetic Applications
Enamines in Synthesis : Dean, Varma, and Varma (1982, 1983) demonstrated the use of enamines, including those derived from morpholine (a component of N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine), in the synthesis of chromanones. This study offers valuable information for the synthesis of complex organic compounds (Dean, Varma, & Varma, 1982), (Dean, Varma, & Varma, 1983).
Novel Synthetic Methods : Hayashi, Nakai, Yamada, and Somei (2004) discovered a novel synthetic method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides with a 4-morpholinyl group, showcasing advanced techniques in organic synthesis (Hayashi, Nakai, Yamada, & Somei, 2004).
properties
Product Name |
N-[(2-ethoxyphenyl)methyl]-2-(4-morpholinyl)ethanamine |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-6-4-3-5-14(15)13-16-7-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |
InChI Key |
ZJFJKXZRZPVZRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCN2CCOCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCN2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B315079.png)
![2-[(3-Chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B315080.png)
![N-allyl-N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B315081.png)
![N-(2-methylbenzyl)-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B315082.png)

![N-[5-chloro-2-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B315089.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)amine](/img/structure/B315095.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B315096.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B315097.png)